3-(2-Chloro-4-fluorophenyl)-1-propene
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Overview
Description
3-(2-Chloro-4-fluorophenyl)-1-propene is an organic compound that features a propene group attached to a 2-chloro-4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-1-propene typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable propene derivative under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde reacts with a propene derivative in the presence of a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)-1-propene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenyl derivatives: These compounds share the same phenyl ring substitution pattern and exhibit similar chemical properties.
3-Chloro-4-fluorophenyl derivatives: These compounds have a similar substitution pattern but differ in the position of the substituents on the phenyl ring
Uniqueness
3-(2-Chloro-4-fluorophenyl)-1-propene is unique due to its specific combination of a propene group with a 2-chloro-4-fluorophenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(11)6-9(7)10/h2,4-6H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJWZDVCADQARQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641235 |
Source
|
Record name | 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128426-47-1 |
Source
|
Record name | 2-Chloro-4-fluoro-1-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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